molecular formula C12H14F3NO3S B6627861 N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B6627861
M. Wt: 309.31 g/mol
InChI Key: CKLNKMVQBAAWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide, commonly known as CBTF, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. CBTF is a small molecule that can easily penetrate cell membranes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of CBTF is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CBTF has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. By inhibiting HDACs, CBTF can alter gene expression patterns and induce cell death in cancer cells. CBTF has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CBTF has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, CBTF has been found to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In inflammatory cells, CBTF has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the activation of NF-κB signaling pathway. In neuronal cells, CBTF has been found to reduce oxidative stress and prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

CBTF has several advantages for lab experiments, including its small size, ability to penetrate cell membranes, and low toxicity. CBTF can be easily synthesized in the lab and purified through column chromatography. However, CBTF has some limitations, including its low solubility in water and its instability under acidic conditions. CBTF also has limited bioavailability, which may affect its efficacy in vivo.

Future Directions

For CBTF research include optimization of synthesis method, development of CBTF derivatives, and evaluation of its efficacy in animal models.

Synthesis Methods

The synthesis of CBTF involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with cyclobutanol and 2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of CBTF is typically around 50%.

Scientific Research Applications

CBTF has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CBTF has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CBTF has also been found to have anti-inflammatory properties, reducing the production of inflammatory cytokines and chemokines. In neurological research, CBTF has been shown to have neuroprotective effects, preventing neuronal cell death and reducing oxidative stress.

properties

IUPAC Name

N-cyclobutyl-2,3,4-trifluoro-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c13-9-4-5-10(12(15)11(9)14)20(18,19)16(6-7-17)8-2-1-3-8/h4-5,8,17H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLNKMVQBAAWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(CCO)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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